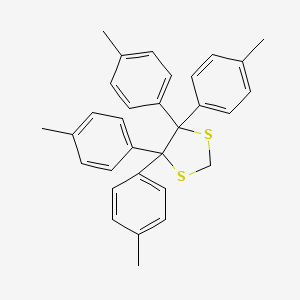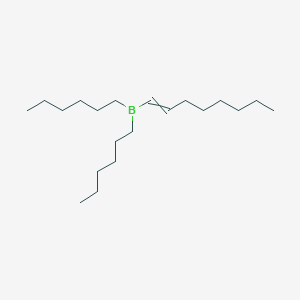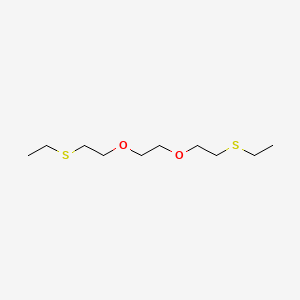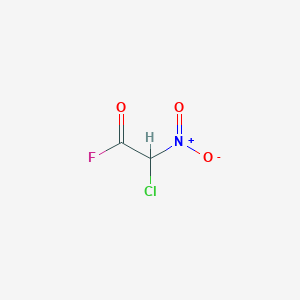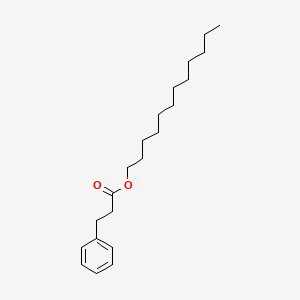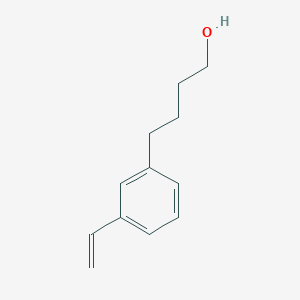
methyl N-benzoyl-N'-carbamoylcarbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate is a chemical compound with the molecular formula C10H10N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a carbamoyl group, and a carbamimidothioate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-benzoyl-N’-carbamoylcarbamimidothioate typically involves the reaction of benzoyl chloride with methyl carbamoylcarbamimidothioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of methyl N-benzoyl-N’-carbamoylcarbamimidothioate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the benzoyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various benzoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce benzoyl and carbamoyl groups into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of methyl N-benzoyl-N’-carbamoylcarbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit the polymerization of tubulin, leading to the disruption of microtubule formation. This mechanism is similar to that of other benzimidazole derivatives, which interfere with cellular processes by binding to tubulin and preventing its assembly into microtubules .
Comparaison Avec Des Composés Similaires
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate can be compared with other similar compounds, such as:
Methyl N-(N-benzoylcarbamoyl)carbamate: Similar structure but lacks the thioate group.
Methyl N-(1-naphthyl)carbamate: Contains a naphthyl group instead of a benzoyl group.
Methyl N-(2,4,5-trichlorophenyl)carbamate: Contains a trichlorophenyl group instead of a benzoyl group.
These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
121032-67-5 |
|---|---|
Formule moléculaire |
C10H11N3O2S |
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
methyl N-benzoyl-N'-carbamoylcarbamimidothioate |
InChI |
InChI=1S/C10H11N3O2S/c1-16-10(13-9(11)15)12-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15) |
Clé InChI |
XHDWDCNXVAFEPS-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC(=O)N)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


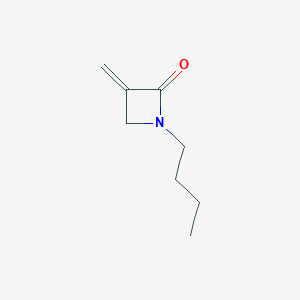
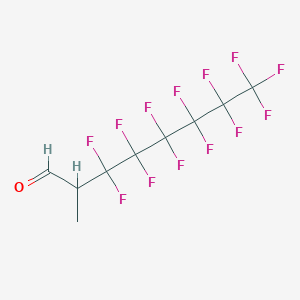

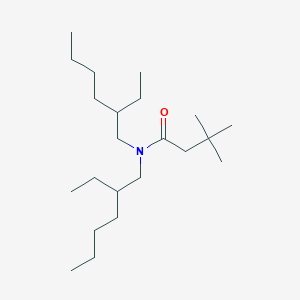
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
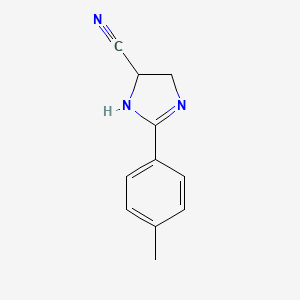
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
